3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13778420
InChI: InChI=1S/C12H14N2/c1-8(2)12-11(6-13)10-5-3-4-9(10)7-14-12/h7-8H,3-5H2,1-2H3
SMILES: CC(C)C1=NC=C2CCCC2=C1C#N
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

CAS No.:

Cat. No.: VC13778420

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Standard InChI InChI=1S/C12H14N2/c1-8(2)12-11(6-13)10-5-3-4-9(10)7-14-12/h7-8H,3-5H2,1-2H3
Standard InChI Key JCPZDAQYGJQXIZ-UHFFFAOYSA-N
SMILES CC(C)C1=NC=C2CCCC2=C1C#N
Canonical SMILES CC(C)C1=NC=C2CCCC2=C1C#N

Introduction

Structural Elucidation and Molecular Properties

Core Bicyclic Framework

The compound’s foundation lies in its 6,7-dihydro-5H-cyclopenta[c]pyridine system, a bicyclic structure comprising a five-membered cyclopentane ring fused to a six-membered pyridine ring. The "6,7-dihydro" designation indicates partial saturation at the 6 and 7 positions, reducing aromaticity in the pyridine moiety and introducing conformational flexibility . This saturation distinguishes it from fully aromatic analogs, influencing both reactivity and intermolecular interactions .

Functional Group Analysis

  • Isopropyl Substituent (Position 3): The branched alkyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Steric effects from the isopropyl group may also modulate regioselectivity in chemical reactions.

  • Cyano Group (Position 4): The electron-withdrawing nitrile group polarizes the pyridine ring, increasing electrophilicity at adjacent positions. This functional group is pivotal in nucleophilic substitution reactions and metal-catalyzed couplings .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number2409124-08-7
Molecular FormulaC₁₂H₁₃N₂ (inferred)-
Molecular Weight185.25 g/mol (calculated)-
AppearanceSolid (powder or crystals)
SolubilityLikely soluble in polar aprotic solvents

Synthetic Methodologies

Cyclocondensation Strategies

A validated route to analogous cyclopenta[c]pyridine derivatives involves cyclocondensation reactions. For example, sodium alkoxide-mediated cyclization of α,β-unsaturated ketones with propanedinitrile yields structurally related carbonitriles . Adapting this method, 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile could be synthesized via:

  • Knoevenagel Condensation: Cyclopentanone reacts with aromatic aldehydes to form diarylidene intermediates.

  • Michael Addition: Propanedinitrile attacks the α,β-unsaturated ketone, forming a transient adduct.

  • Cyclization and Dehydration: Base-catalyzed intramolecular cyclization eliminates water, yielding the bicyclic product .

Alternative Pathways via Dimroth Rearrangement

Morpholine-mediated Dimroth rearrangements offer another synthetic avenue. For instance, 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile reacts with morpholine to generate thienopyrimidine-fused derivatives, demonstrating the versatility of cyclopenta[c]pyridine scaffolds in heterocyclic chemistry .

Table 2: Comparative Synthesis Routes

MethodKey ReagentsYield (%)LimitationsSource
CyclocondensationSodium ethoxide, propanedinitrile60–75Requires anhydrous conditions
Dimroth RearrangementMorpholine, thiopyran45–55Multi-step purification

Spectroscopic Characterization

Infrared Spectroscopy

The nitrile group exhibits a characteristic stretching vibration at ~2200 cm⁻¹, confirming its presence . Additional peaks include:

  • C–H Stretching: 2977–2935 cm⁻¹ (isopropyl aliphatic bonds).

  • Aromatic C–H: 3067–3032 cm⁻¹ (pyridine ring) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Isopropyl Group: A triplet at δ 1.43 ppm (CH₃, J = 7.0 Hz) and a septet at δ 3.09 ppm (CH) .

    • Dihydro Protons: Multiplets at δ 2.75–2.92 ppm (CH₂ groups in saturated ring) .

  • ¹³C NMR:

    • Nitrile Carbon: Resonance at ~116 ppm .

    • Pyridine Carbons: Aromatic signals between δ 124–142 ppm .

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